![molecular formula C22H18N4 B13142960 1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
1,2-Di([2,2'-bipyridin]-6-yl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di([2,2’-bipyridin]-6-yl)ethane is a compound that features two 2,2’-bipyridine units connected by an ethane bridge. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions. The 2,2’-bipyridine moiety is well-known for its strong binding affinity to metal centers, making 1,2-Di([2,2’-bipyridin]-6-yl)ethane a valuable compound in the study of metal-ligand interactions.
準備方法
The synthesis of 1,2-Di([2,2’-bipyridin]-6-yl)ethane typically involves the coupling of two 2,2’-bipyridine units with an ethane linker. One common method is the Suzuki coupling reaction, which involves the reaction of 2,2’-bipyridine-6-boronic acid with 1,2-dibromoethane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to achieve high yields and purity of the desired product .
化学反応の分析
1,2-Di([2,2’-bipyridin]-6-yl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bipyridine units can undergo substitution reactions with electrophiles, such as halogens or alkyl groups, under appropriate conditions.
科学的研究の応用
1,2-Di([2,2’-bipyridin]-6-yl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions, catalysis, and the synthesis of metal-organic frameworks (MOFs).
Biology: The compound is employed in the design of metal-based drugs and probes for biological imaging and sensing.
Medicine: It is investigated for its potential use in photodynamic therapy and as a component in drug delivery systems.
Industry: The compound finds applications in the development of advanced materials, such as conductive polymers and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 1,2-Di([2,2’-bipyridin]-6-yl)ethane primarily involves its ability to coordinate with metal ions. The bipyridine units act as bidentate ligands, forming stable chelates with metal centers. This coordination can influence the electronic properties of the metal ions, leading to changes in their reactivity, photophysical properties, and catalytic activity. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metal-mediated processes and developing metal-based applications .
類似化合物との比較
1,2-Di([2,2’-bipyridin]-6-yl)ethane can be compared with other bipyridine-based compounds, such as:
2,2’-Bipyridine: A simpler ligand with two pyridine rings connected directly. It is widely used in coordination chemistry but lacks the ethane bridge present in 1,2-Di([2,2’-bipyridin]-6-yl)ethane.
1,10-Phenanthroline: Another bidentate ligand with a similar structure but with fused aromatic rings. It forms stable complexes with metal ions but has different steric and electronic properties.
4,4’-Dimethyl-2,2’-bipyridine: A derivative of 2,2’-bipyridine with methyl groups at the 4 and 4’ positions. .
1,2-Di([2,2’-bipyridin]-6-yl)ethane stands out due to its unique structure, which allows for the formation of more complex and diverse metal-ligand architectures.
特性
分子式 |
C22H18N4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
2-pyridin-2-yl-6-[2-(6-pyridin-2-ylpyridin-2-yl)ethyl]pyridine |
InChI |
InChI=1S/C22H18N4/c1-3-15-23-19(9-1)21-11-5-7-17(25-21)13-14-18-8-6-12-22(26-18)20-10-2-4-16-24-20/h1-12,15-16H,13-14H2 |
InChIキー |
XNZMFEUNKMQQIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CCC3=NC(=CC=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)




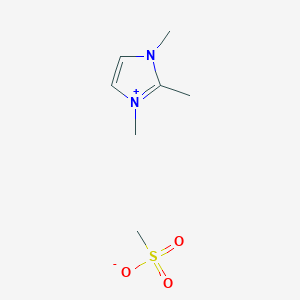

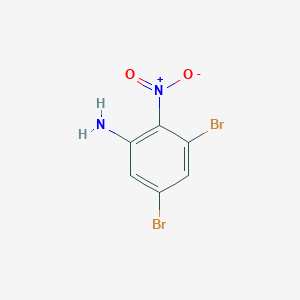
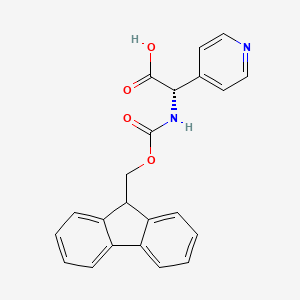
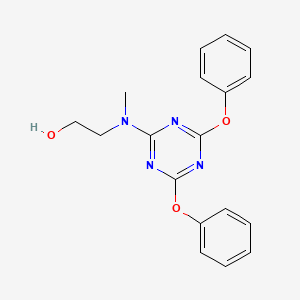
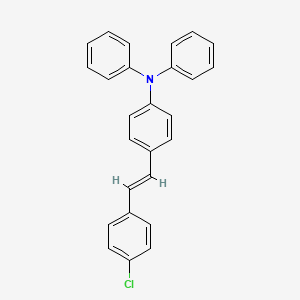
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
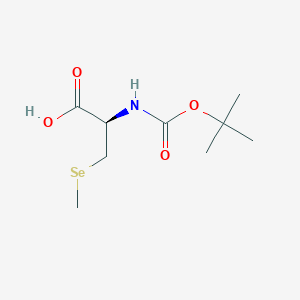
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
